molecular formula C21H18FN3O2 B5521617 7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B5521617
M. Wt: 363.4 g/mol
InChI Key: JGITTWCWMSLEBE-UHFFFAOYSA-N
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Description

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran ring, a pyrazole moiety, and a fluorine atom, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound, particularly a drug, describes how it interacts with its target to produce its effects. This can involve binding to specific receptors or enzymes, and the biochemical processes that are affected .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, potential health effects, precautions for handling and storage, and first aid measures. This information is typically found in a compound’s Material Safety Data Sheet .

Future Directions

Future directions for research on a compound can include potential applications, particularly in medicine or industry, and further studies to better understand its properties and reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the pyrazole moiety, and the incorporation of the fluorine atom. Common synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazole Moiety: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Incorporation of Fluorine Atom: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-indole-4-yl)methyl]-1-benzofuran-2-carboxamide
  • 7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-imidazole-4-yl)methyl]-1-benzofuran-2-carboxamide

Uniqueness

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. The fluorine atom also enhances its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-13-16-9-6-10-17(22)20(16)27-19(13)21(26)25(2)12-15-11-23-24-18(15)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGITTWCWMSLEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N(C)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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